molecular formula C16H15F3N2O5 B2466266 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421498-67-0

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2466266
CAS No.: 1421498-67-0
M. Wt: 372.3
InChI Key: CNDOWGHAMLMDDA-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a trifluoromethoxyphenyl group, and an oxalamide moiety

Mechanism of Action

Target of Action

Similar compounds with furan and phenyl groups have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

The presence of the furan-2-yl and trifluoromethoxyphenyl groups suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding . The furan ring could potentially intercalate into the DNA of microbes, disrupting their replication process .

Biochemical Pathways

The compound could potentially affect the biochemical pathways related to DNA replication in microbes, given the potential for furan ring intercalation . This disruption could lead to cell death, thereby exerting an antimicrobial effect.

Pharmacokinetics

The trifluoromethoxy group could potentially resist metabolic degradation, enhancing the compound’s bioavailability

Result of Action

The potential antimicrobial action of this compound could result in the death of microbial cells, thereby preventing or treating infections . .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its efficacy. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

    Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.

    Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Formation of the oxalamide linkage: The final step involves the reaction of the resulting intermediate with oxalyl chloride to form the oxalamide linkage under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the reduction of the oxalamide moiety.

    Substitution: Substituted trifluoromethoxyphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOWGHAMLMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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